N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide
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Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a neopentyl group, a phenoxy group, and a propanamide moiety, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Neopentyl Group: The neopentyl group can be introduced through alkylation reactions using neopentyl halides.
Attachment of the Phenoxypropanamide Moiety: The final step involves the reaction of the thiadiazole intermediate with 2-phenoxypropanoic acid or its derivatives under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- N-(5-neopentyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
- N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
- N-(5-neopentyl-1,3,4-thiadiazol-2-yl)-3,3-diphenylpropanamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group, in particular, may enhance its interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21N3O2S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H21N3O2S/c1-11(21-12-8-6-5-7-9-12)14(20)17-15-19-18-13(22-15)10-16(2,3)4/h5-9,11H,10H2,1-4H3,(H,17,19,20) |
InChI Key |
LNQQVRWJCIXADU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NN=C(S1)CC(C)(C)C)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)CC(C)(C)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
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